molecular formula C14H17N3O4S B2605071 N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105245-61-1

N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2605071
CAS No.: 1105245-61-1
M. Wt: 323.37
InChI Key: VKAJGIHZQPAUSL-UHFFFAOYSA-N
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Description

N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a complex organic compound characterized by the presence of an oxalamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of an allylamine with an oxalyl chloride derivative, followed by the introduction of the 1,1-dioxidoisothiazolidin-2-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the 1,1-dioxidoisothiazolidin-2-yl group is believed to play a crucial role in its biological activity, potentially through the formation of reactive intermediates or by altering the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • N1-allyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
  • N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide

Uniqueness

N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the 1,1-dioxidoisothiazolidin-2-yl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-2-8-15-13(18)14(19)16-11-4-6-12(7-5-11)17-9-3-10-22(17,20)21/h2,4-7H,1,3,8-10H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAJGIHZQPAUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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